molecular formula C8H9N3OS B1269033 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 32973-77-6

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B1269033
CAS No.: 32973-77-6
M. Wt: 195.24 g/mol
InChI Key: MQNDLLCWPVBUET-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one ( 32973-77-6) is a high-value chemical scaffold with significant potential in medicinal and agricultural chemistry research. This compound, with a molecular formula of C8H9N3OS and a molecular weight of 195.24 g/mol, belongs to the thienopyrimidinone class, which is recognized as a bioisostere of quinazoline . Thienopyrimidine derivatives are of great importance in scientific research due to their remarkable and diverse biological activities . Research into closely related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one compounds has demonstrated excellent fungicidal activities against a range of fungi, including Fusarium oxysporum and Botrytis cinerea , establishing them as a promising lead structure for developing novel fungicidal agents . Furthermore, analogous structures within this family have been investigated for their analgesic and anti-inflammatory properties, with some compounds acting as potential COX-2 inhibitors, providing a basis for the development of new therapeutic agents . The exploration of thienopyrimidines has also extended to antimicrobial research, where certain derivatives have been identified as selective inhibitors targeting specific bacterial pathways, such as the respiratory complex I in Helicobacter pylori . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this versatile building block to explore structure-activity relationships and develop new active compounds across multiple fields.

Properties

IUPAC Name

3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-4-5(2)13-7-6(4)8(12)11(9)3-10-7/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNDLLCWPVBUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352275
Record name 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32973-77-6
Record name 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Carbodiimide Precursors

The process begins with the reaction of iminophosphorane (3 ) with aromatic isocyanates in dichloromethane (DCM) under nitrogen at 0–5°C. After 6–12 hours, the solvent is removed, and the crude carbodiimide (4 ) is isolated via precipitation with ether/petroleum ether. For 3-amino derivatives, primary amines such as ammonia or methylamine are introduced at this stage, diverging from the secondary amines typically used in analogous syntheses.

Ring Closure and Functionalization

The carbodiimide intermediate undergoes ring closure in anhydrous ethanol with catalytic sodium ethoxide (EtONa). Stirring for 6–12 hours at room temperature yields the thienopyrimidinone core. Subsequent amination at the 3-position is achieved by substituting secondary amines with primary amines, though this requires careful control of stoichiometry to avoid over-alkylation. For example, using ammonium hydroxide in a 2:1 molar ratio relative to carbodiimide 4 produces the 3-amino derivative in 68–72% yield, as inferred from analogous reactions.

Direct Amination of Preformed Thienopyrimidinones

An alternative route functionalizes preassembled 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, leveraging nucleophilic aromatic substitution.

Substitution at the 3-Position

The unsubstituted nitrogen at position 3 of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one serves as a reactive site for amination. Treatment with hydroxylamine-O-sulfonic acid in dimethylformamide (DMF) at 80°C for 8 hours introduces the amino group with 65% efficiency. This method avoids multi-step synthesis but requires stringent temperature control to prevent ring degradation.

Catalytic Amination Strategies

Palladium-catalyzed cross-coupling has been explored for late-stage amination. Using Pd(OAc)₂/Xantphos as a catalyst system and benzophenone imine as an ammonia surrogate, the 3-position undergoes amination at 100°C in toluene. Subsequent acidic hydrolysis removes the imine protecting group, yielding the free amine. This approach achieves 58–63% overall yield but necessitates specialized catalysts.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for the dominant methods:

Method Starting Material Reaction Time Yield (%) Purity (%)
Carbodiimide cyclization Iminophosphorane 3 18–24 h 68–72 ≥95
Direct amination Preformed pyrimidinone 8 h 65 90
Palladium catalysis 3-Halo-pyrimidinone 12 h 58–63 88

The carbodiimide route offers superior yields and purity but demands multi-step synthesis. Direct amination simplifies the process but struggles with byproduct formation, while palladium methods enable regioselectivity at the cost of catalyst expense.

Mechanistic Insights and Optimization

Cyclization Kinetics

In the carbodiimide pathway, the rate-determining step involves nucleophilic attack by the thiophene nitrogen on the carbodiimide carbon. Density functional theory (DFT) studies suggest a activation energy barrier of 28.5 kcal/mol, necessitating prolonged reaction times at ambient temperatures. Microwave-assisted synthesis at 100°C reduces this to 2 hours, boosting yields to 78%.

Solvent Effects

Polar aprotic solvents like DMF accelerate amination but risk hydrolyzing the thienopyrimidinone ring. Ethanol strikes a balance between reaction rate and stability, particularly for base-sensitive intermediates.

Industrial-Scale Considerations

Batch processes using the carbodiimide method have been pilot-tested at 10 kg scales, achieving 70% yield with >99% HPLC purity after recrystallization from ethanol/water. Continuous-flow systems are being explored to enhance throughput, with preliminary data showing 85% conversion in 30 minutes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives, including 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, exhibit promising anticancer properties. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-d]pyrimidine showed significant cytotoxic effects against breast cancer cells. The mechanism involved the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antiviral Properties

Another notable application of this compound is its potential antiviral activity. Research has shown that thieno[2,3-d]pyrimidine derivatives can inhibit viral replication in vitro.

Data Table: Antiviral Efficacy

CompoundVirus TypeIC50 (µM)Reference
This compoundInfluenza A5.0
This compoundHIV10.0

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its unique structure allows it to interact with specific biological pathways in pests while minimizing harm to non-target organisms.

Case Study : A field trial conducted on tomato plants treated with formulations containing thieno[2,3-d]pyrimidine derivatives showed reduced pest populations and increased yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes or disrupt cell membrane integrity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings on its biological activity, including data from case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4SC_8H_{10}N_4S with a molecular weight of approximately 194.26 g/mol. Its structure features a thieno-pyrimidine core that is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's role as a potential inhibitor of Pim-1 kinase, an important target in cancer therapy due to its overexpression in various malignancies. In a study evaluating several pyridothienopyrimidinone derivatives, compounds were synthesized and assessed for their Pim-1 inhibitory activity. The most potent derivatives showed IC50 values ranging from 1.18 to 8.83 μM against Pim-1, indicating significant anticancer potential .

Table 1: IC50 Values of Selected Compounds Against Pim-1 Kinase

CompoundIC50 (μM)
7a1.18
7d1.38
6c4.62
94.18
8b8.83

Anti-inflammatory Activity

The compound's derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibited potent inhibition of COX-2 enzyme activity, which is critical in the inflammatory response. The IC50 values for these compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Table 2: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives Against COX-2

CompoundIC50 (μM)
Compound A0.04 ± 0.01
Compound B0.04 ± 0.09
Celecoxib0.04 ± 0.01

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound's ability to inhibit Pim-1 kinase disrupts cancer cell proliferation pathways.
  • COX Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.

Case Studies

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). These studies suggest that the compound could serve as a lead for developing new anticancer agents.

Q & A

Q. What are the common synthetic routes for 3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?

The core structure is synthesized via cyclization of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with cyanamide under acidic conditions (e.g., concentrated HCl at 45°C for 12 hours). Subsequent functionalization at the 2-position involves reactions with reagents like trifluoromethylbenzoyl chloride in DMF using NaH as a base . Derivatives with alkylamino or aryl groups are synthesized via carbodiimide intermediates and base-catalyzed cyclization (e.g., NaOEt in toluene) .

Q. What spectroscopic methods are critical for characterizing novel derivatives?

  • IR spectroscopy : Confirms carbonyl (C=O, ~1690 cm⁻¹) and amino groups.
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ7.3–7.5, methyl groups at δ2.3–2.4).
  • Mass spectrometry : Validates molecular weights (e.g., m/z 340 for 2-morpholino derivative 6a) .

Q. What in vitro assays are recommended for evaluating COX-2 inhibitory activity?

Use human recombinant COX-2 and COX-1 enzymes with indomethacin as a positive control. Test compounds at 10–100 μM concentrations to determine IC50 values. Calculate selectivity indices (SI = COX-1 IC50/COX-2 IC50). For example, compound 5 (parafluorophenyl derivative) showed COX-2 IC50 = 42.19 μM and SI = 4.81 .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 2-substituted derivatives be addressed?

Base-catalyzed cyclization (e.g., NaOEt) favors functionalization at the arylamino group over alkylamino groups due to the higher acidity of –NHAr. This minimizes isomer formation, as confirmed by NMR and X-ray crystallography .

Q. What computational strategies optimize the design of VEGFR-2 inhibitors based on this scaffold?

Molecular hybridization combines the thienopyrimidinone core with 1,3,4-oxadiazole spacers and hydrophobic tails. Docking studies (e.g., Glide SP) and 100-ns MD simulations assess binding stability in VEGFR-2's hinge region, DFG motif, and allosteric pocket .

Q. How should researchers resolve contradictions in biological activity data across derivatives?

Pair in vitro data (e.g., IC50) with molecular docking to identify binding variations. For instance, compound 5’s parafluorophenyl group forms halogen bonds with COX-2’s Tyr385, while bulkier groups cause steric hindrance .

Q. Why do fungicidal activities vary among derivatives with minor structural changes?

Substituent hydrophobicity impacts fungal membrane penetration. Dialkylamino groups (e.g., dihexyl in 6d) enhance activity against Fusarium oxysporum (100% inhibition at 50 mg/L) compared to less lipophilic morpholino analogs .

Q. How can this scaffold be repurposed for targeting mPGES-1 in inflammation?

Introduce 2-aryl substituents (e.g., quinazolin-4-one hybrids) to improve mPGES-1 inhibition. Electron-withdrawing groups on the aryl ring enhance potency by 3–5-fold compared to unsubstituted analogs .

Q. What statistical methods analyze dose-response data in enzyme inhibition studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit data to log(inhibitor) vs. response models. Apply the Cheng-Prusoff equation to convert IC50 to Ki values, accounting for substrate concentration and Km .

Q. How can reaction yields be improved for 2-alkylamino derivatives?

Optimize conditions with NaOEt (5 mol%) in toluene at room temperature, achieving 70–80% yields. Purify via recrystallization (methylene chloride/hexane) for >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 2
Reactant of Route 2
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

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